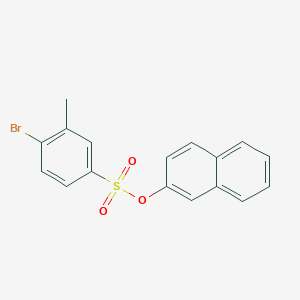

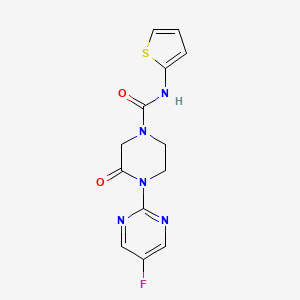

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has been studied extensively for its biological and pharmacological properties. In

Applications De Recherche Scientifique

Oxidation to Quinones

The oxidation of naphthalenes, including derivatives similar to Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate, to quinones using H2O2 in the presence of palladium catalysts has been studied. This process is significant for the synthesis of quinones from naphthalenes, showing higher selectivity for quinones in naphthalenes than in methylbenzenes. The reaction's efficiency improves with temperature, highlighting its potential in organic synthesis and industrial applications (Yamaguchi, Inoue, & Enomoto, 1986).

SN2 Substitution Reactions

Research on SN2 substitution reactions involving methyl naphthalene-2-sulfonate highlights the sensitivity of these reactions to micellar characteristics in the presence of alcohols. This study demonstrates the complexity of chemical reactions in micellar solutions, contributing to the understanding of reaction mechanisms in diverse environments (Graciani, Rodríguez, Martín, & Moyá, 2012).

Microwave-Assisted Synthesis

The application of microwave energy for the sulfonation of naphthalene represents a technological advancement in organic synthesis. This method offers faster reactions and addresses challenges in microwave technology, suggesting a potential for improving efficiency in chemical syntheses (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).

Antibacterial Agents

Naphthalen-2-yl derivatives, such as N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, have been synthesized and evaluated for their antibacterial potential. These compounds demonstrate potent antibacterial activity, highlighting their importance in developing new antibacterial agents (Abbasi et al., 2015).

Enzyme Inhibition

Studies on sulfonamide derivatives of dagenan chloride as lipoxygenase and α-glucosidase inhibitors showcase the potential of naphthalene-based compounds in therapeutic applications, particularly in anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene have been developed for use as proton exchange membranes. These materials exhibit excellent properties, such as high thermal and oxidative stabilities and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015).

Propriétés

IUPAC Name |

naphthalen-2-yl 4-bromo-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3S/c1-12-10-16(8-9-17(12)18)22(19,20)21-15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPWAPQUNEELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)

![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)